3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
The compound 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a bicyclic azepinium salt characterized by a seven-membered azepine ring fused with an imidazole moiety. Key structural features include:
- A hydroxy group at position 3, enabling hydrogen bonding and influencing solubility.
- A phenyl substituent at position 3, contributing to aromatic interactions.
- An ortho-tolyl group (o-tolyl, 2-methylphenyl) at position 1, introducing steric hindrance due to the methyl group’s proximity to the imidazoazepinium core.
While exact physical properties (e.g., melting point, solubility) are unavailable, its molecular formula is estimated as C21H23BrN2O (molecular weight ~400 Da), derived by comparing substituents in structurally related compounds [1].
Properties
IUPAC Name |
1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O.BrH/c1-17-10-7-8-13-19(17)22-16-21(24,18-11-4-2-5-12-18)23-15-9-3-6-14-20(22)23;/h2,4-5,7-8,10-13,24H,3,6,9,14-16H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVSGULQZUQDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide (CAS No. 1106750-51-9) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may influence its biological activity. The presence of the hydroxy group allows for hydrogen bonding interactions, while the aromatic rings facilitate π-π stacking with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of the Imidazo[1,2-a]azepine Core : Cyclization of an amino alcohol with a dihalide under basic conditions.
- Functionalization : Introduction of hydroxy and phenyl groups.
- Quaternization : Final formation of the bromide salt through reaction with a bromide source.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The hydroxy group enhances binding through hydrogen bonds while the aromatic components engage in hydrophobic interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- Antibacterial Activity : It has shown effectiveness against a range of bacteria including both Gram-positive and Gram-negative strains.
- Antifungal Activity : The compound also displays antifungal properties against common pathogens.
Glycine Transporter Inhibition
A notable study evaluated the compound's role as an inhibitor of GlyT1 (glycine transporter 1). The results indicated that it has potential as a therapeutic agent for cognitive disorders:
- IC50 Value : The compound demonstrated an IC50 value in the low micromolar range (approximately 8.0 µM), indicating moderate potency compared to other known inhibitors .
Study on Antimicrobial Properties
In a comparative study involving several derivatives of imidazo[1,2-a]azepine compounds:
- The compound was tested against standard bacterial strains.
- Results showed it had comparable efficacy to established antibiotics but with a different mechanism of action.
GlyT1 Inhibition Study
Another study focused on the inhibition of glycine transport:
- The compound was tested on HEK293 cells expressing GlyT1.
- It was found to inhibit glycine uptake significantly at higher concentrations .
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| GlyT1 Inhibition | 8.0 | Glycine Transporter 1 |
| Antibacterial Activity | Variable | Various Gram-positive/negative |
| Antifungal Activity | Variable | Common fungal pathogens |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Recent studies have indicated that derivatives of imidazo[1,2-a]azepine compounds exhibit significant antitumor properties. For example, compounds similar to 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin have shown lower IC50 values than established chemotherapeutics like temozolomide in various cancer cell lines (e.g., HepG2 and U118 MG) .
Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Structure–activity relationship (SAR) studies have suggested that the introduction of specific substituents can enhance their biological activity .
Agricultural Chemistry
Herbicidal Activity : Compounds within this chemical class have been evaluated for their herbicidal potential. For instance, certain derivatives demonstrated a notable inhibition rate against Amaranthus retroflexus, indicating potential use as herbicides in agricultural settings .
Formulation Development : The development of formulations containing such compounds can lead to more effective weed management strategies that minimize environmental impact while maximizing crop yield.
Materials Science
Polymer Chemistry : The unique properties of imidazo[1,2-a]azepine derivatives allow for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into their use as additives in plastics and coatings .
Nanotechnology : These compounds may also find applications in nanotechnology for the development of nanoscale materials with specific functionalities. Their ability to interact with various substrates makes them suitable candidates for creating advanced nanocomposites.
Case Study 1: Antitumor Activity Assessment
A study assessed the antitumor activity of a series of imidazo[1,2-a]azepine derivatives against various cancer cell lines. The results showed that compound 7i , structurally similar to 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide, exhibited IC50 values significantly lower than those of standard chemotherapy agents . This highlights the potential for these compounds in drug development.
Case Study 2: Herbicidal Efficacy
In another investigation focusing on herbicidal properties, a derivative exhibited a 70.4% inhibition rate against Amaranthus retroflexus at a concentration of 1500 g/ha. This suggests that similar compounds could be developed into effective herbicides for agricultural use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | Substituents (Positions) | Core Structure | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3-phenyl, 1-o-tolyl | Imidazo[1,2-a]azepinium | C21H23BrN2O* | ~400* | Ortho-methyl steric hindrance; hydroxy group [1] |
| 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-... bromide [1] | 3-(4-Fluorophenyl), 1-(4-methoxyphenyl) | Imidazo[1,2-a]azepinium | C21H24BrFN2O2 | 435.34 | Electron-withdrawing F; electron-donating methoxy [1] |
| 3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-... bromide [4] | 3-(4-Chlorophenyl), 1-m-tolyl | Imidazo[1,2-a]pyridinium | C20H22BrClN2O | 421.8 | Chlorine enhances lipophilicity; smaller pyridine core [4] |
| 1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-... bromide [3] | 1-(2,5-Dimethoxyphenyl), 3-p-tolyl | Imidazo[1,2-a]azepinium | —** | —** | Multiple methoxy groups; para-methyl [3] |
| 3-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-... bromide [5] | 3-(4-Chlorophenyl), 1-(2,4-dichlorobenzyl) | Imidazo[1,2-a]azepinium | C21H20BrCl3N2 | 486.7 | Trichlorinated; benzyl group enhances hydrophobicity [5] |
Estimated based on structural analogs.
Key Observations
A. Substituent Electronic Effects
- Electron-Donating Groups (EDGs):
B. Steric and Conformational Effects
- The pyridine core in [4] reduces ring size (six-membered vs. seven-membered azepine), likely affecting conformational flexibility and target binding.
C. Functional Group Contributions
- The hydroxy group (common to all analogs) enhances aqueous solubility through hydrogen bonding. Its absence in other analogs (e.g., non-hydroxylated derivatives) would significantly reduce polarity.
- Benzyl substituents (compound [5]) may improve blood-brain barrier penetration but increase molecular weight (~486 Da vs. ~400 Da for the target).
Implications for Research and Development
- Target Compound Advantages: The combination of hydroxy and ortho-tolyl groups balances solubility and steric effects, making it a candidate for central nervous system (CNS) targets where moderate lipophilicity is desirable.
- Limitations vs. Analogs: Compared to fluorinated or chlorinated analogs, the target may exhibit reduced metabolic resistance or binding affinity to hydrophobic targets.
Further studies should prioritize synthesizing the target compound and experimentally validating its physicochemical and pharmacological properties against these analogs.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Cyclocondensation of a substituted azepine precursor with an o-tolyl-containing electrophile to form the imidazoazepine core.
- Step 2: Bromide counterion introduction via ion exchange or quaternization.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with dichloromethane/methanol gradients).
- Characterization: Use and NMR to confirm ring closure and substituent positions, complemented by high-resolution mass spectrometry (HRMS) for molecular ion verification .
Basic Question: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- and NMR: Identify proton environments (e.g., hydroxyl protons at δ 3.5–4.5 ppm) and aromatic/azepine carbons. DMSO-d is preferred for resolving hygroscopic samples .
- FT-IR: Confirm hydroxyl (broad ~3200–3500 cm) and imidazolium C-N stretching (~1600 cm).
- HRMS: Validate molecular weight (±2 ppm accuracy) using ESI or MALDI-TOF. Cross-reference with computational predictions (e.g., Gaussian-based simulations) .
Advanced Question: How can computational chemistry predict the bromide counterion’s stability in solvent environments?
Answer:
- Density Functional Theory (DFT): Calculate binding energies between the imidazolium cation and bromide in solvents (e.g., water, DMSO). Use B3LYP/6-31G* basis sets for accuracy.
- Molecular Dynamics (MD): Simulate solvation shells to assess ion-pair dissociation tendencies. Tools like GROMACS with CHARMM force fields are recommended .
- Validation: Compare computational results with experimental conductivity measurements or NMR chemical shifts .
Advanced Question: How to resolve contradictory solubility data across studies?
Answer:
- Controlled Variables: Standardize solvent purity (HPLC-grade), temperature (±0.1°C), and equilibration time (24–48 hrs).
- Methods:
- Gravimetric Analysis: Saturate solvent, filter, and measure residue.
- UV-Vis Spectroscopy: Use Beer-Lambert law with λ calibration curves.
- Documentation: Report solvent lot numbers, humidity, and equilibration conditions. Discrepancies often arise from hygroscopicity or polymorphic forms .
Basic Question: What safety precautions are required during handling?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Store in airtight containers with desiccants to prevent hydration .
Advanced Question: How to design pH-dependent stability studies?
Answer:
- Buffer Systems: Prepare pH 1–13 buffers (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic).
- Degradation Monitoring: Use HPLC with a C18 column (UV detection at 254 nm) to track parent compound depletion.
- Kinetic Analysis: Fit data to first-order decay models. Activation energy () calculations via Arrhenius plots at 25–60°C .
Advanced Question: What strategies address conflicting biological activity results?
Answer:
- Purity Verification: Confirm ≥95% purity via HPLC and elemental analysis. Impurities (e.g., unreacted precursors) may interfere with assays .
- Assay Standardization:
- Use positive controls (e.g., doxorubicin for cytotoxicity).
- Replicate under identical cell passage numbers and serum conditions.
- Mechanistic Studies: Combine in vitro assays (e.g., enzyme inhibition) with transcriptomic profiling to identify off-target effects .
Advanced Question: How to optimize solvent selection for reaction scale-up?
Answer:
- Solvent Screening: Test aprotic (e.g., DMF, THF) vs. protic (e.g., ethanol) solvents for yield and byproduct formation.
- Green Chemistry Metrics: Calculate E-factor (waste per product mass) and prioritize solvents with low toxicity (e.g., cyclopentyl methyl ether).
- Process Simulation: Use Aspen Plus to model solvent recovery and energy requirements .
Basic Question: What are the key storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use vacuum-sealed containers with silica gel.
- Stability Monitoring: Perform monthly HPLC checks for degradation (e.g., hydrolysis of the imidazolium ring) .
Advanced Question: How to analyze intermolecular interactions in crystalline forms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
